molecular formula C10H19NO3 B1521338 Ethyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate CAS No. 1094301-16-2

Ethyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate

Cat. No. B1521338
CAS RN: 1094301-16-2
M. Wt: 201.26 g/mol
InChI Key: BZJIKKTUFOFWMA-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine-containing compounds has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .


Molecular Structure Analysis

The molecular structure of Ethyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate is C9H17NO3 . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine derivatives are formed through intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The molecular weight of Ethyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate is 187.24 .

Scientific Research Applications

Synthesis and Structural Analysis

Ethyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate serves as a precursor in the synthesis of complex piperidine derivatives, which are key intermediates in various chemical syntheses. For example, Prostakov et al. (1970) described the preparation of methyl ester of a new hydroxy acid in the piperidine series, indicating the utility of such esters in the synthesis of substituted pyridines and other heterocyclic compounds (Prostakov et al., 1970). Furthermore, the crystal and molecular structure of related piperidine-acrylate compounds synthesized from salicylaldehyde, diethyl malonate, and piperidine has been reported by Khan et al. (2013), demonstrating the significance of such compounds in understanding hydrogen bonding and molecular interactions (Khan et al., 2013).

Peptide Chemistry and Side Reaction Prevention

In peptide chemistry, compounds related to Ethyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate, such as Oxyma (Ethyl 2‐cyano‐2‐(hydroxyimino) acetate), have been studied for their ability to modulate pH and prevent base-driven side reactions during peptide synthesis. Subirós‐Funosas et al. (2012) evaluated Oxyma's effectiveness in preventing aspartimide/piperidide formation and Pro-based overcoupling, highlighting its potential in improving peptide synthesis outcomes (Subirós‐Funosas et al., 2012).

Catalysis and Chemical Transformations

Ethyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate and its derivatives are involved in catalytic processes and chemical transformations. For instance, Mittal et al. (2014) explored the use of a 4-hydroxy-TEMPO radical, a related compound, as an oxidant in the metal-free oxidation of 5-hydroxymethylfurfural to 2,5-diformylfuran, demonstrating the compound's role in environmentally benign and energy-efficient synthesis processes (Mittal et al., 2014).

Future Directions

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This field is expected to continue to grow, with more than 7000 piperidine-related papers published during the last five years .

properties

IUPAC Name

ethyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-2-14-10(13)7-11-5-3-9(8-12)4-6-11/h9,12H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZJIKKTUFOFWMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCC(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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